(octahydroindolizin-3-yl)methanol
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Overview
Description
(Octahydroindolizin-3-yl)methanol: is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol This compound is characterized by its indolizine core structure, which is fully saturated, making it an octahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (octahydroindolizin-3-yl)methanol typically involves the reduction of indolizine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure complete saturation of the indolizine ring. The subsequent functionalization to introduce the hydroxymethyl group can be achieved through optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Octahydroindolizin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the hydroxymethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the development of novel pharmaceuticals .
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties .
Industry:
Mechanism of Action
The mechanism of action of (octahydroindolizin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its functionalization. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and reactivity .
Comparison with Similar Compounds
Indolizine: The parent compound, which is less saturated and lacks the hydroxymethyl group.
Octahydroindolizine: A fully saturated indolizine without the hydroxymethyl group.
(Octahydroindolizin-3-yl)amine: Similar structure with an amine group instead of a hydroxymethyl group.
Uniqueness:
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h8-9,11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRAKXZOPXIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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